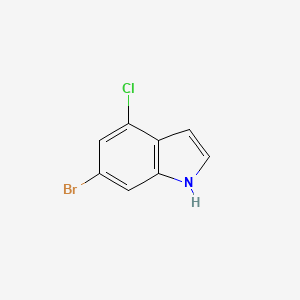

6-Bromo-4-chloro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-4-chloro-1H-indole” is a compound with the molecular weight of 230.49 . It is a solid or semi-solid or liquid or lump in physical form .

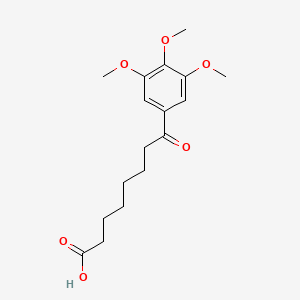

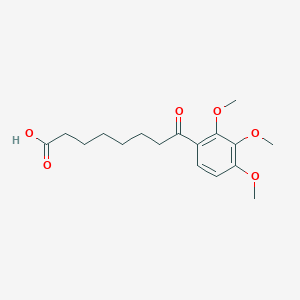

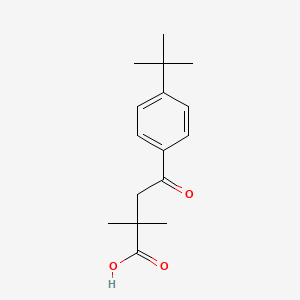

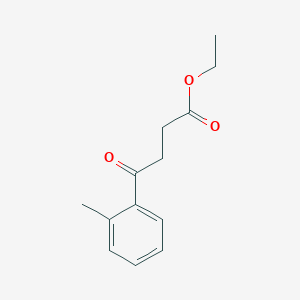

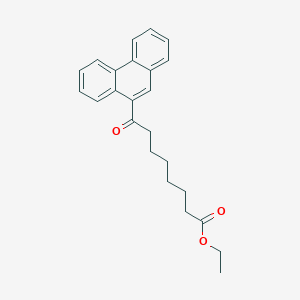

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-4-chloro-1H-indole . The InChI code is 1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .

Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-1H-indole” is a solid or semi-solid or liquid or lump in physical form . It should be stored in a dark place, sealed in dry, at room temperature .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including 6-Bromo-4-chloro-1H-indole, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . This suggests that 6-Bromo-4-chloro-1H-indole could also be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activities . Given the structural similarity, 6-Bromo-4-chloro-1H-indole could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown promise in the treatment of cancer cells . Therefore, 6-Bromo-4-chloro-1H-indole could potentially be used in cancer research and treatment.

Antioxidant Activity

Indole derivatives are known to possess antioxidant activities . This suggests that 6-Bromo-4-chloro-1H-indole could be explored for its potential antioxidant properties.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities . This indicates that 6-Bromo-4-chloro-1H-indole could potentially be used in the development of new antimicrobial drugs.

Industrial Applications

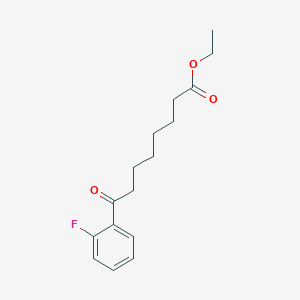

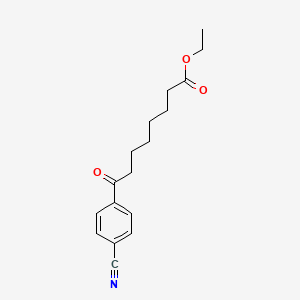

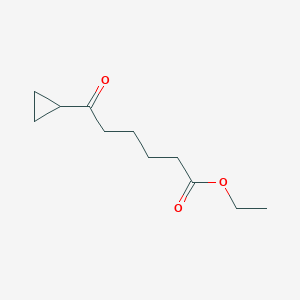

6-Bromo-4-chloro-1H-indole can undergo palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . It may be used to synthesize 6-alkylthioindole, 3-acetoxy-6-bromoindole, and 6,6′-dibromoindigo (Tyrian purple) .

Biological Signalling

Indole is a signalling molecule produced both by bacteria and plants . 6-Bromo-4-chloro-1H-indole, being an indole derivative, could potentially play a role in biological signalling.

Therapeutic Potential

Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases . As such, 6-Bromo-4-chloro-1H-indole could be used as a starting point for the synthesis of these compounds.

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

6-Bromo-4-chloro-1H-indole is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . Indoles show high-affinity binding to many receptors , which makes them valuable for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 6-Bromo-4-chloro-1H-indole may interact with its targets, causing changes that result in these effects.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they can be involved in the synthesis of indigo through hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization . Additionally, 6-Bromo-4-chloro-1H-indole can undergo palladium-catalyzed reactions to afford carbonylation products .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that 6-Bromo-4-chloro-1H-indole may have similar effects.

Action Environment

The action, efficacy, and stability of 6-Bromo-4-chloro-1H-indole can be influenced by various environmental factors. For instance, the pH level can affect the spontaneous oxidative condensation of 3-hydroxyindole/2-Cys-indoleninone and 6-bromo-2-oxoindole to 6-bromoindirubin

Propiedades

IUPAC Name |

6-bromo-4-chloro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFRDTNSPFYYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646164 |

Source

|

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-01-7 |

Source

|

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.